
N-Methoxy-N-methylbenzamide
Overview
Description
N-Methoxy-N-methylbenzamide (CAS: 6919-61-5), also known as a Weinreb amide, is a versatile reagent in organic synthesis. Its molecular formula is C₉H₁₁NO₂ (MW: 165.19 g/mol), featuring a benzamide core with N-methoxy and N-methyl substituents . Key properties include a density of 1.085 g/mL at 25°C, boiling point of 70°C at 0.1 mmHg, and a refractive index of 1.533 .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylbenzamide can be synthesized through the reaction of N-methylbenzoyl chloride with methanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-methylbenzamide.
Oxidation Reactions: It can be oxidized to form N-methoxy-N-methylbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Reduction Reactions: The major product is N-methylbenzamide.
Oxidation Reactions: The major product is N-methoxy-N-methylbenzoic acid.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Research
Recent studies have explored the potential of N-methoxy-N-methylbenzamide derivatives as anticancer agents. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their efficacy against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers. For instance, the presence of a methyl group at the 5 or 6 position has been shown to influence anticancer activity positively.
2.2 Synthesis of Complex Molecules
This compound serves as a building block for synthesizing more complex organic molecules with potential biological activity. Its ability to form hydrogen bonds and π-π interactions is crucial for modulating biological activities such as enzyme inhibition or receptor activation .
Synthetic Applications
3.1 Weinreb Amides in Organic Synthesis
This compound is widely used as a Weinreb amide in organic synthesis, particularly in the preparation of β-enaminoketoesters and other heterocyclic compounds . This compound facilitates the synthesis of various derivatives through reactions with Grignard reagents under mild conditions, which enhances its utility in creating complex structures .
3.2 Structural Studies and Characterization
The compound's unique spectral features have been investigated using techniques such as NMR spectroscopy. Notably, ortho-substituted derivatives exhibit interesting NMR characteristics due to the presence of rotamers, which can be influenced by temperature changes . This property aids in understanding the compound's behavior in different chemical environments.
Biological Activities
4.1 Antibacterial and Antifungal Properties
Benzamide derivatives, including this compound, have demonstrated notable antibacterial and antifungal activities. These compounds are being studied for their potential therapeutic applications in treating infections caused by resistant strains .
4.2 Interaction with Biological Targets
Research indicates that this compound can interact with various biological targets, potentially leading to new therapeutic avenues for diseases such as multiple sclerosis, where its derivatives have been utilized in drug development .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Efficacy against A549, MDA-MB-231, PC3 | |
Antibacterial | Activity against resistant strains | |
Antifungal | Inhibition of fungal growth |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylbenzamide involves its ability to form stable intermediates through nucleophilic addition reactions. The methoxy group acts as a leaving group, allowing the formation of various functionalized products. The compound’s molecular targets include nucleophiles such as amines and thiols, which react with the carbonyl group to form new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamides
Substituent Effects on Reactivity and Stability
Table 1: Structural and Functional Comparison
Key Findings :
- Electronic Effects : Electron-donating groups (e.g., 4-NMe₂ in 2i) increase nucleophilicity of the aromatic ring, enhancing reactivity in electrophilic substitutions . In contrast, electron-withdrawing groups (e.g., 4-O-allyl in 2v) reduce ring reactivity but improve solubility .
- Biological Activity: DEET (N,N-diethyl-3-methylbenzamide) exhibits insect-repellent properties due to its volatility and lipophilicity, unlike this compound, which is non-volatile and used solely in synthesis .
- Coordination Chemistry : this compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide both act as directing groups in metal catalysis, but the latter’s hydroxyl group enables stronger hydrogen bonding .
Reaction Performance and Selectivity
Table 2: Reaction Yields and Selectivity
Key Insights :
- Grignard Reactions: this compound provides moderate yields (~76%) of ketones, while its 4-dimethylamino analogue (2i) achieves higher yields (81%) due to improved electron density .
- Acylation Selectivity : In reactions with dianions, this compound undergoes exclusive O-acylation, avoiding competing C-acylation pathways .
- Hydrolytic Stability : DEET degrades rapidly in acidic conditions, unlike this compound, which remains stable due to its robust N-alkyl groups .
Biological Activity
N-Methoxy-N-methylbenzamide (MMBA) is a compound of interest due to its various biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of MMBA, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is a disubstituted benzamide characterized by the presence of methoxy and methyl groups attached to the nitrogen atom of the amide functional group. Its molecular formula is , and its structure can be represented as follows:
- SMILES:
CON(C)C(=O)c1ccccc1
- InChI:
1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
Antibacterial and Antifungal Effects
Research indicates that benzamide derivatives, including MMBA, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that MMBA can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent .
Mechanochemical Reactions
Recent studies have explored the mechanochemical iodination of MMBA, yielding promising results in terms of reaction efficiency and selectivity. The application of trifluoroacetic acid (TFA) in these reactions resulted in high yields of monoiodinated products, indicating that MMBA can serve as a versatile substrate in organic synthesis .
Hepatotoxicity Studies
Investigations into the hepatotoxic effects of MMBA have been conducted alongside other compounds. Research has highlighted that while some related compounds may exhibit hepatotoxicity, MMBA's effects require further examination to establish its safety profile in biological systems .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including the use of N,O-dimethyl hydroxylamine hydrochloride and benzoic acid. Characterization techniques such as NMR spectroscopy have provided insights into the compound's structural properties, revealing interesting spectral features related to rotameric behavior at different temperatures .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methoxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?
this compound (Weinreb amide) is typically synthesized via coupling of carboxylic acids with N,O-dimethylhydroxylamine. A widely used method involves activating the carboxylic acid with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol, isopropyl alcohol, or acetonitrile, achieving yields >90% . Alternatively, direct acylation using benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane at ambient temperature yields the product in 93% yield . Variations in solvent polarity and stoichiometry of the coupling agent significantly affect purity, as evidenced by refractive index (n20/D 1.533) and density (1.085 g/mL) measurements .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key characterization methods include:
- 1H NMR : Peaks at δ 3.30–3.59 ppm (methoxy and methyl groups) and aromatic protons at δ 7.29–7.69 ppm confirm the structure .
- HRMS : Molecular ion peaks (e.g., m/z 209.1301 for C11H16N2O2 derivatives) validate molecular weight and fragmentation patterns .
- Near-infrared spectroscopy : Used to study hydrogen bonding interactions with thioacetamide in CCl4, revealing shifts in N-H and C=O stretching frequencies .
Advanced Research Questions
Q. How can reaction parameters be optimized for synthesizing β-trifluoromethyl enaminones using this compound?
The protocol involves treating this compound (1.0 eq.) with trifluoropropynyl derivatives (4.0 eq.) at −78°C, followed by quenching with H2O and amines. Key factors include:
- Temperature control : Maintaining −78°C prevents side reactions.
- Stoichiometry : Excess trifluoropropynyl ensures complete conversion.
- Amine selection : Hydrazine or benzamidine yields pyrazole or pyrimidine products, respectively .
Q. What mechanistic considerations arise when using this compound as a Weinreb amide in nucleophilic acyl substitutions?
The amide’s chelating ability stabilizes tetrahedral intermediates during nucleophilic attacks, preventing over-reaction to ketones. This is critical in reactions with Grignard reagents or organolithium compounds. The methoxy group’s electron-donating effect enhances electrophilicity at the carbonyl carbon, facilitating selective acyl transfer .
Q. How can contradictions in reported synthetic yields (e.g., 88% vs. 93%) be resolved?
Discrepancies arise from:
- Workup procedures : Rapid quenching and extraction improve yields.
- Solvent choice : Polar aprotic solvents (e.g., CH2Cl2) enhance reactivity compared to alcohols.
- Purification : Column chromatography vs. recrystallization impacts recovery rates .
Q. What safety protocols are essential when handling this compound?
- Mutagenicity : Ames II testing shows lower mutagenicity than similar anomeric amides, but PPE (gloves, goggles) is mandatory .
- Decomposition risk : DSC data indicates thermal instability; store at −20°C and avoid heating above 70°C .
Q. Data Analysis and Reproducibility
Q. How can hydrogen bonding interactions involving this compound be quantitatively analyzed?
Near-infrared spectroscopy in CCl4 reveals hydrogen bonding between the amide’s carbonyl group and thioacetamide’s N-H. Peak shifts at 6500–7000 cm⁻¹ (overtone regions) are quantified using Benesi-Hildebrand plots to determine association constants .
Q. What strategies validate the reproducibility of synthetic procedures across laboratories?
- Standardized reagents : Use ≥98% purity N,O-dimethylhydroxylamine hydrochloride.
- Inert atmosphere : Reactions under N2 minimize oxidation.
- Inter-lab validation : Cross-check NMR (e.g., δ 3.30–3.59 ppm for CH3 groups) and HRMS data .
Q. Applications in Organic Synthesis
Q. How is this compound utilized in the synthesis of heterocycles?
It serves as a precursor for pyrazoles and pyrimidines via [3+2] cycloadditions or condensation with hydrazines. For example, reaction with 8-[(benzyloxy)amino]-8-oxooctanoyl chloride yields functionalized benzamides for bioactive molecule synthesis .
Q. What role does this amide play in transition-metal-catalyzed reactions?
In allylic substitutions, it acts as an acylating agent for fluorinated olefins. Lithiated intermediates (e.g., from methylsulfanylquinoxaline) react with the amide to form C-acylated products in 42% yield .
Properties
IUPAC Name |
N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKERDACREYXSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341044 | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-61-5 | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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